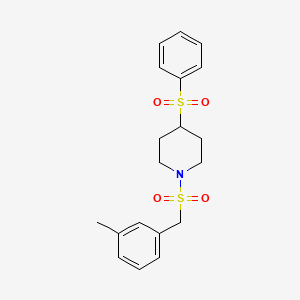
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also contains sulfonyl groups attached to a 3-methylbenzyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, along with the sulfonyl groups attached to the 3-methylbenzyl and phenyl groups . The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms in the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups, which are electron-withdrawing and could potentially make the adjacent carbon atoms more susceptible to nucleophilic attack . The piperidine ring could also participate in various reactions, depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl groups could increase its polarity, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Cyclin-dependent Kinase Inhibitors
Research has explored the oxidation of beta-Piperidinoethylsulfides to intermediates, which undergo Cope-type elimination to yield beta-aminoethylsulfones. These compounds, when linked appropriately, can inhibit cyclin-dependent kinases like CDK2, which are crucial for cell cycle regulation. Such inhibitors have potential applications in cancer therapy due to their ability to halt the proliferation of cancer cells. The methodology developed in this context shows promise for multiple applications in medicinal chemistry, indicating a broad utility in drug discovery and development (Griffin et al., 2006).
Heterocyclic Chemistry
The compound has been implicated in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridines and related structures. These heterocycles have diverse applications in pharmaceuticals and agrochemicals, showcasing the versatility of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine in synthesizing biologically active molecules (El-Kashef et al., 2007).
Radical-Scavenging Activity
Compounds derived from or related to 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine have been studied for their radical-scavenging activities. Such properties are crucial in developing antioxidants, which can mitigate oxidative stress, a contributing factor to various chronic diseases, including cancer and cardiovascular diseases. The research into these compounds' antioxidant capabilities further underscores their potential in therapeutic applications (Duan et al., 2007).
Anticancer Agents
A series of studies have focused on the synthesis and evaluation of derivatives as promising anticancer agents. By manipulating the molecular structure around the core of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine, researchers aim to discover potent inhibitors against various cancer cell lines. These efforts highlight the compound's significance in the ongoing search for more effective cancer treatments (Rehman et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-16-6-5-7-17(14-16)15-25(21,22)20-12-10-19(11-13-20)26(23,24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPWXWJJMVJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)
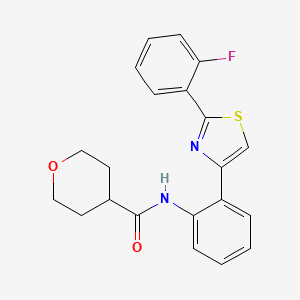
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)
![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)
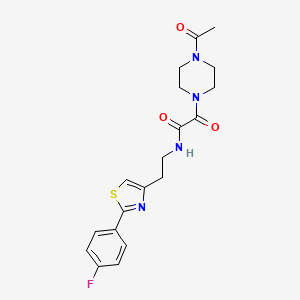
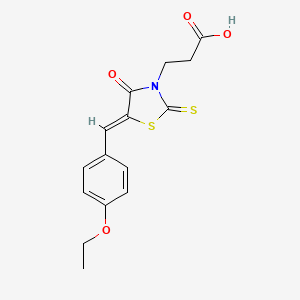
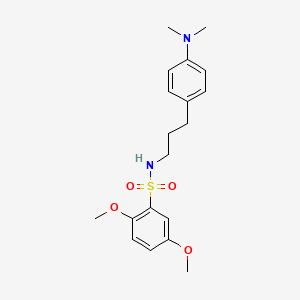
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)
![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)
